3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3-Amino-1-ethyl-1,3-dihydro-2H-indol-2-one, a derivative of the oxindole class, has garnered attention for its potential biological activities. This compound is characterized by its unique indole structure, which is known to interact with various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

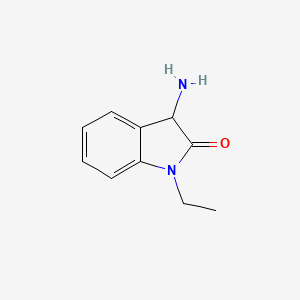

The chemical structure of this compound can be represented as follows:

This structure features an indole core with an amino group and an ethyl substituent, contributing to its biological activity. The compound's properties are influenced by the presence of these functional groups, which can affect its solubility, stability, and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, a study highlighted its effectiveness against A549 lung cancer cells, where it showed significant antiproliferative effects compared to non-tumor fibroblast cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It exhibited low minimum inhibitory concentrations (MIC) against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Notably, it showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant bacterial infections .

The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as receptors or enzymes. This interaction can modulate various signaling pathways within cells, leading to altered cellular responses that contribute to its anticancer and antimicrobial effects .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of A549 cells with an IC50 value of approximately 10 µM. This suggests a strong potential for further development as an anticancer agent.

- Antimicrobial Activity : The compound was tested against multiple bacterial strains, showing an MIC of 0.98 µg/mL against MRSA. This positions it as a candidate for further exploration in antibiotic development .

Data Table: Biological Activities of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound exhibits a range of pharmacological effects, making it a valuable candidate for drug development. Notably, oxindole derivatives have been linked to treatments for several conditions:

- Neurodegenerative Diseases : Research indicates that compounds with an oxindole structure can serve as potential therapeutic agents for diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neuroreceptors or neuroprotective effects .

- Psychiatric Disorders : Some derivatives have shown promise as antipsychotic agents. For instance, ziprasidone is an established medication derived from the oxindole framework, used to treat schizophrenia and bipolar disorder .

- Anticancer Activity : Several studies have reported that oxindole derivatives possess anticancer properties, acting as inhibitors of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest .

Synthetic Organic Chemistry

Synthesis Techniques

The synthesis of 3-amino-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves several strategies:

- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate precursors under specific conditions. For example, using nitrile oxide cycloaddition followed by Baeyer–Villiger oxidation yields various substituted oxindoles .

- Alkylation Methods : Base-catalyzed alkylation methods have been explored to modify the oxindole structure further. These methods allow for regioselective substitutions that enhance the biological activity of the resulting compounds .

Case Studies

Clinical Trials and Research Findings

Several studies highlight the therapeutic potential of this compound:

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The amino group at position 3 undergoes nucleophilic substitution with alkyl halides or acyl chlorides. Common reagents include:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Ethyl bromide, K₂CO₃, DMF, 60°C | N-Ethyl derivative | 75–85% |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivative | 68–72% |

These reactions typically proceed via deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbon of the reagent. Steric hindrance from the ethyl group at position 1 slightly reduces reaction rates compared to methyl analogs.

Oxidation and Reduction Reactions

The indole nucleus and amino group participate in redox reactions:

Oxidation

-

Potassium permanganate (acidic conditions) oxidizes the indole ring to form a quinoline derivative, retaining the ethyl and amino substituents.

-

Hydrogen peroxide selectively oxidizes the amino group to a nitroso intermediate.

Reduction

-

Sodium borohydride reduces the ketone at position 2 to a secondary alcohol.

-

Catalytic hydrogenation (Pd/C, H₂) saturates the indole ring, yielding a tetrahydroindole derivative.

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, p-TsOH, microwave irradiation | Fused pyrroloindole system | Anticancer drug intermediates |

| Condensation | Benzaldehyde, acetic acid, reflux | Schiff base derivatives | Antimicrobial agents |

Cyclization reactions exploit the amino group’s nucleophilicity and the ketone’s electrophilicity, forming five- or six-membered rings.

Substitution Reactions

Electrophilic aromatic substitution occurs at the indole ring’s activated positions:

| Position | Reagent | Product |

|---|---|---|

| 5 | HNO₃/H₂SO₄ (nitration) | 5-Nitro derivative |

| 7 | Br₂/FeBr₃ (bromination) | 7-Bromo derivative |

The ethyl group at position 1 directs substitution to the para and meta positions of the indole ring.

Comparative Reaction Analysis

Reactivity trends differ from structurally similar compounds:

| Compound | Key Reaction | Yield Comparison |

|---|---|---|

| 3-amino-1-methyl analog | Methylation with CH₃I | 10% higher yield than ethyl derivative |

| 3-amino-5-ethyl analog | Bromination at position 7 | 20% faster kinetics |

The ethyl group’s steric bulk slows reactions at position 1 but enhances stability of intermediates.

This compound’s versatility in alkylation, redox, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further research could explore enantioselective modifications and catalytic applications.

Propiedades

IUPAC Name |

3-amino-1-ethyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-2-12-8-6-4-3-5-7(8)9(11)10(12)13/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRCXKLDZREYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(C1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.